molecular formula C9H18N2O2 B8149318 2-(Aminooxy)-N-(cyclohexylmethyl)acetamide

2-(Aminooxy)-N-(cyclohexylmethyl)acetamide

Cat. No.: B8149318
M. Wt: 186.25 g/mol
InChI Key: QDCCKFKVTUHEAN-UHFFFAOYSA-N
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Description

2-(Aminooxy)-N-(cyclohexylmethyl)acetamide is an organic compound characterized by the presence of an aminooxy group and a cyclohexylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)-N-(cyclohexylmethyl)acetamide typically involves the reaction of cyclohexylmethylamine with an appropriate oxime derivative. One common method is the oximation reaction, where the aminooxy group reacts with a carbonyl compound, such as an aldehyde or ketone, to form an oxime ether linkage . This reaction is chemoselective and can be performed under mild conditions in various solvents, including water.

Industrial Production Methods

Industrial production of this compound may involve large-scale oximation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminooxy)-N-(cyclohexylmethyl)acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime ethers or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime ether linkage back to the original carbonyl compound.

    Substitution: The aminooxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various electrophiles, such as alkyl halides, can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxime ethers, reduced carbonyl compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Aminooxy)-N-(cyclohexylmethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminooxy)-N-(cyclohexylmethyl)acetamide involves the formation of stable oxime ether linkages through the reaction of the aminooxy group with carbonyl compounds. This reaction is facilitated by the nucleophilic nature of the aminooxy group, which attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate and subsequent elimination of water .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminooxy)-N-(cyclohexylmethyl)acetamide is unique due to its specific combination of an aminooxy group and a cyclohexylmethyl group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specialized applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-aminooxy-N-(cyclohexylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c10-13-7-9(12)11-6-8-4-2-1-3-5-8/h8H,1-7,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCCKFKVTUHEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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